N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAOUBCCHQDJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the condensation of 4-bromobenzohydrazide with 2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, a study highlighted that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide was tested for its efficacy against human cancer cell lines, showing promising results in reducing viability and inducing apoptosis at micromolar concentrations.
Antibacterial Properties
The compound has also been investigated for its antibacterial potential. A study focusing on the synthesis of oxadiazole derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Case Study 1: Anticancer Activity Evaluation
In a recent investigation published in a peer-reviewed journal, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. Among these derivatives, this compound demonstrated:
- IC50 Values : Ranging from 10 to 20 µM across different cell lines.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activity assays.
Case Study 2: Antibacterial Efficacy
A comprehensive study assessed the antibacterial properties of multiple oxadiazole derivatives against strains like Staphylococcus aureus and Escherichia coli. The findings revealed:
- Minimum Inhibitory Concentration (MIC) : this compound exhibited MIC values of 15 µg/mL against S. aureus.
- Mechanism : The compound was found to inhibit bacterial growth by targeting the FtsZ protein involved in cell division.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing core structural motifs (1,3,4-oxadiazole, benzamide, or thiadiazole) or substituent patterns. Key differences in molecular weight, substituents, and biological implications are highlighted.
1,3,4-Oxadiazole Derivatives
Structural Insights :
- Aromatic Systems: The 2-methoxybenzamide in the target compound introduces electron-donating methoxy groups, contrasting with OZE-III’s aliphatic pentanamide or OX2’s naphthalenol .
Benzamide Derivatives Without Oxadiazole Core
Functional Comparison :
- The absence of the 1,3,4-oxadiazole ring reduces conformational rigidity and heteroatom-mediated interactions (e.g., hydrogen bonding) compared to the target compound .
Thiadiazole-Based Analogs
Research Findings and Implications
- Antimicrobial Potential: While direct data on the target compound’s bioactivity is absent, structural analogs like OZE-III () show antimicrobial activity, suggesting bromine and oxadiazole cores are pharmacologically relevant .
- Synthetic Flexibility : The target compound’s methoxy and bromine substituents align with strategies to optimize bioactivity and physicochemical properties, as seen in OX2 () and thiadiazole derivatives () .
- Crystallography : Hydrogen bonding in benzamide derivatives () underscores the importance of substituent placement for solid-state interactions, a factor applicable to the target compound’s design .
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a 1,3,4-oxadiazole ring which is known for its pharmacological potential. The presence of the bromophenyl group and methoxybenzamide moiety contributes to its reactivity and biological interactions.
Antitumor Activity
Research has indicated that oxadiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain oxadiazole derivatives showed potent activity against various cancer cell lines, suggesting a potential role in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. For example:
- Topoisomerase Inhibition : Some oxadiazole derivatives have been reported to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
- Apoptotic Pathways : The compound may induce apoptosis through mitochondrial pathways, thereby promoting cell death in malignant cells.
Antimicrobial Activity
In addition to antitumor effects, there is evidence suggesting that oxadiazole derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Biological Activity Overview
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Topoisomerase Inhibition | Induces apoptosis | |
| Antimicrobial | Inhibits growth of bacteria and fungi |
Table 2: Case Studies on Similar Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Findings |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivative A | Antitumor | HeLa Cells | IC50 = 15 µM |
| 1,3,4-Oxadiazole Derivative B | Antimicrobial | E. coli | Zone of inhibition = 20 mm |
Q & A
Q. What are the established synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Esterification of 4-bromobenzoic acid with methanol under acidic conditions to form methyl 4-bromobenzoate.
- Step 2 : Hydrazination of the ester to yield 4-bromophenylhydrazide.
- Step 3 : Cyclization with cyanogen bromide to form 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine.
- Step 4 : Coupling with 2-methoxybenzoyl chloride using NaH in dry THF. Yield optimization strategies include controlling reaction temperature (e.g., 0–5°C during coupling) and using high-purity reagents. Similar protocols for chloro-substituted analogs achieved 24–60% yields .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : and NMR confirm regiochemistry of the oxadiazole ring and substituent positions. For example, oxadiazole C-2 protons resonate at δ 8.1–8.5 ppm in DMSO-d .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and identifies byproducts. Retention times vary with substituents (e.g., bromophenyl analogs elute later than chlorophenyl) .
- ESI-MS : Molecular ion peaks ([M+H]) validate molecular weight (e.g., m/z 428.11 for exact mass) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to oxadiazole derivatives like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide (MIC: 8–32 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays for Ca/calmodulin-dependent enzymes or acetylcholinesterase (IC determination) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced CB1 receptor binding affinity?
- Molecular Docking : Use AutoDock Vina to simulate interactions with CB1 receptor (PDB ID: 5TGZ). Bromophenyl groups enhance hydrophobic interactions in the receptor’s subpocket, as seen in 5-(4-bromophenyl)-3-(5-tert-butyl-oxadiazol-2-yl)-1-(2,4-dichlorophenyl)-N-phenylpyrazole-4-carboxamide (IC = 1.35 nM) .
- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with binding data. Bromine’s +R effect may improve affinity over chloro analogs .
Q. What crystallographic techniques resolve structural ambiguities in oxadiazole derivatives?
- Single-Crystal XRD : Refine structures using SHELXL (e.g., anisotropic displacement parameters for bromine atoms). For example, oxadiazole-benzamide derivatives exhibit planar geometries with dihedral angles <10° between aromatic rings .
- Packing Analysis : Identify π-π stacking (3.5–4.0 Å) and hydrogen bonds (N–H···O, 2.8–3.0 Å) influencing stability .
Q. How do structural modifications (e.g., bromo vs. methoxy substituents) impact metabolic stability?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Bromine’s electron-withdrawing effect reduces oxidative metabolism compared to methoxy groups.
- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess isoform-specific inhibition. Bulky substituents like bromophenyl may lower CYP affinity .
Q. How to address contradictions in bioactivity data across studies?
- Case Example : A chloro-substituted analog showed antimicrobial activity in one study (MIC = 8 µg/mL) but inactivity in another due to assay variability (e.g., nutrient broth composition).
- Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin). Cross-validate using orthogonal assays (e.g., time-kill curves) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
